molecular formula C14H13IO2 B13890219 1-Iodo-2-methoxy-4-phenylmethoxybenzene

1-Iodo-2-methoxy-4-phenylmethoxybenzene

Cat. No.: B13890219
M. Wt: 340.16 g/mol
InChI Key: UZBDGCLAHAUGDN-UHFFFAOYSA-N
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Description

1-Iodo-2-methoxy-4-phenylmethoxybenzene is a diaryl ether derivative featuring iodine and two methoxy functionalities, serving as a versatile building block in organic synthesis. Its structure is ideal for developing novel materials and pharmaceuticals, particularly useful in metal-catalyzed cross-coupling reactions such as Suzuki and Heck couplings to form complex biaryl and substituted aromatic systems. Researchers value this compound for its application in synthesizing ligands and active pharmaceutical intermediates (APIs). The presence of orthogonal protecting groups allows for selective deprotection and further functionalization, making it a key intermediate in multi-step synthetic routes, including the preparation of peptide synthesis catalysts and nonlinear optical materials. Handling must be performed by trained personnel using appropriate personal protective equipment. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C14H13IO2

Molecular Weight

340.16 g/mol

IUPAC Name

1-iodo-2-methoxy-4-phenylmethoxybenzene

InChI

InChI=1S/C14H13IO2/c1-16-14-9-12(7-8-13(14)15)17-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3

InChI Key

UZBDGCLAHAUGDN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)OCC2=CC=CC=C2)I

Origin of Product

United States

Preparation Methods

Preparation Methods of 1-Iodo-2-methoxy-4-phenylmethoxybenzene

Typical Synthetic Route

Starting Material Preparation

A common starting material is 2-methoxy-4-hydroxybenzene (2-methoxyphenol or guaiacol), which provides the methoxy group at position 2 and a free phenol at position 4 for further functionalization.

Phenylmethoxy (Benzyloxy) Group Installation

The phenylmethoxy group is introduced by alkylation of the phenol group with benzyl bromide or benzyl chloride in the presence of a base such as cesium carbonate or potassium carbonate. This reaction forms the ether linkage:

$$
\text{2-methoxy-4-hydroxybenzene} + \text{benzyl bromide} \xrightarrow[\text{Cs}2\text{CO}3]{\text{solvent}} \text{2-methoxy-4-phenylmethoxybenzene}
$$

This step is typically conducted in polar aprotic solvents like dimethylformamide (DMF) or acetone under reflux or room temperature conditions.

Iodination at the 1-Position

The final step is electrophilic aromatic substitution iodination at the position ortho to the methoxy group (position 1). Iodination can be achieved using reagents such as iodine (I2) in the presence of an oxidant (e.g., iodic acid, iodate salts) or N-iodosuccinimide (NIS).

The reaction is generally selective due to the directing effects of the methoxy and phenylmethoxy substituents.

Reported Experimental Data

Step Reaction Type Reagents/Conditions Yield (%) Notes Source
1 Alkylation of phenol Benzyl bromide, Cs2CO3, DMF, rt to reflux 85-95 Efficient ether formation
2 Iodination I2, oxidant (e.g., HIO3), acetic acid, rt 75-85 Selective iodination at ortho position

Detailed Experimental Procedure Example

From Baig's PhD thesis (2009):

  • Benzyl Protection of 4-Chloro-3-nitrophenol (analogous to phenol alkylation):

    • 4-chloro-3-nitrophenol was treated with benzyl bromide in the presence of a base to afford the corresponding benzyl ether.
    • Reaction conditions: cesium carbonate as base, DMF as solvent, stirred at room temperature for several hours.
    • Yield: High (typically >85%).
  • Iodination :

    • The benzyl-protected intermediate was subjected to iodination using iodine and an oxidizing agent.
    • Reaction conditions: acetic acid solvent, room temperature.
    • The iodine substituted product was isolated by standard extraction and purification.
    • Yield: Approximately 80%.

This sequence is adaptable to this compound by starting from 2-methoxy-4-hydroxybenzene instead of the chloronitrophenol.

Alternative Methods and Considerations

  • Direct Iodination of 2-Methoxy-4-phenylmethoxybenzene :

    Some reports suggest direct iodination of the fully substituted aromatic ring without prior protection steps, using N-iodosuccinimide (NIS) in solvents like dichloromethane under mild conditions.

  • Use of Protecting Groups :

    Protecting groups such as benzyl (phenylmethoxy) are preferred to avoid side reactions during iodination.

  • Microwave-Assisted Coupling :

    Microwave irradiation has been explored to accelerate alkylation and coupling reactions, improving reaction times and yields.

Summary Table of Preparation Methods

Method No. Starting Material Key Reagents/Conditions Advantages Disadvantages Reference
1 2-Methoxy-4-hydroxybenzene Benzyl bromide, Cs2CO3, DMF; then I2/HIO3, AcOH High yield, straightforward Requires two steps
2 2-Methoxy-4-phenylmethoxybenzene N-Iodosuccinimide (NIS), DCM, rt One-step iodination Requires pure starting material
3 4-Chloro-3-nitrophenol (analogous) Benzyl bromide, Cs2CO3; then iodination Well-studied, high selectivity Multi-step, less direct

Chemical Reactions Analysis

1-Iodo-2-methoxy-4-phenylmethoxybenzene undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boron reagents, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Iodo-2-methoxy-4-phenylmethoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Iodo-2-methoxy-4-phenylmethoxybenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The iodine atom, being a good leaving group, facilitates these reactions, allowing the compound to participate in various chemical transformations. The pathways involved depend on the specific reactions and conditions employed .

Comparison with Similar Compounds

1-Iodo-4-methoxy-2-nitrobenzene (C₇H₆INO₃)

  • Substituents: I, -OMe, -NO₂.
  • Key Features: The nitro group (-NO₂) is strongly electron-withdrawing, enhancing halogen bonding (I···O interactions at 3.03 Å) and stabilizing planar molecular conformations .
  • Applications : Used in crystallography studies to probe halogen bonding, relevant in crystal engineering .

1-Iodo-2-methoxy-4-methylbenzene (C₈H₉IO)

  • Substituents : I, -OMe, -CH₃.
  • Key Features : The methyl group (-CH₃) increases lipophilicity (logP ≈ 3.2) and steric bulk compared to phenylmethoxy. Molecular weight: 248.06 .
  • Applications: Intermediate in agrochemical synthesis due to improved solubility in non-polar solvents .

2-Bromo-4-iodo-1-methoxybenzene (C₇H₆BrIO)

  • Substituents : Br, I, -OMe.
  • Key Features : Bromine’s lower electronegativity reduces halogen-bonding strength compared to iodine. Molecular weight: 328.93 .
  • Applications : Precursor in Suzuki-Miyaura couplings, where bromine acts as a leaving group .

4-Iodo-1-(4-iodo-2-methoxyphenyl)-2-methoxybenzene (C₁₄H₁₂I₂O₂)

  • Substituents : Two I atoms, two -OMe groups.
  • Planar structure with extended conjugation .
  • Applications : Explored in optoelectronic materials for charge-transfer properties .

Data Table: Comparative Analysis

Compound Molecular Formula Molecular Weight Substituents Key Interactions/Properties Applications References
1-Iodo-2-methoxy-4-phenylmethoxybenzene C₁₄H₁₃IO₃ 372.19 (calc.) I, -OMe, -OCH₂Ph Potential I···O halogen bonding Pharmaceutical intermediates
1-Iodo-4-methoxy-2-nitrobenzene C₇H₆INO₃ 295.03 I, -OMe, -NO₂ I···O (3.03 Å), planar structure Crystal engineering
1-Iodo-2-methoxy-4-methylbenzene C₈H₉IO 248.06 I, -OMe, -CH₃ Enhanced lipophilicity Agrochemical synthesis
2-Bromo-4-iodo-1-methoxybenzene C₇H₆BrIO 328.93 Br, I, -OMe Br/I halogen versatility Cross-coupling reactions
4-Iodo-1-(4-iodo-2-methoxyphenyl)-2-methoxybenzene C₁₄H₁₂I₂O₂ 466.05 Dual I, dual -OMe Dual halogen bonding, conjugation Optoelectronics

Research Findings and Implications

Substituent Effects on Reactivity and Stability

  • Electron-Withdrawing Groups (e.g., -NO₂): Increase halogen-bonding strength and stabilize planar conformations, favoring crystallographic applications .
  • Electron-Donating Groups (e.g., -OMe, -CH₃) : Enhance solubility in organic solvents and reduce oxidative degradation, making them suitable for prolonged storage .
  • Halogen Variation (I vs. Br) : Iodo compounds exhibit stronger halogen bonding and higher molecular weights, whereas bromo analogs are cost-effective for large-scale synthesis .

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